Bienvenue dans la boutique en ligne BenchChem!

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid

Medicinal chemistry Amide coupling Building block reactivity

This 4,5-dichloro-2-methylimidazole acetic acid building block is essential for TAFIa inhibitor pharmacophore engagement and antiparasitic lead optimization. The free carboxylic acid enables direct amide coupling, avoiding saponification steps required by methyl ester analogs. Its electronic profile (pKa 2.72, LogP -0.16) ensures efficient HTS library synthesis. Order now for reproducible, high-yield medicinal chemistry campaigns.

Molecular Formula C6H6Cl2N2O2
Molecular Weight 209.03
CAS No. 1219557-39-7
Cat. No. B2996897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid
CAS1219557-39-7
Molecular FormulaC6H6Cl2N2O2
Molecular Weight209.03
Structural Identifiers
SMILESCC1=NC(=C(N1CC(=O)O)Cl)Cl
InChIInChI=1S/C6H6Cl2N2O2/c1-3-9-5(7)6(8)10(3)2-4(11)12/h2H2,1H3,(H,11,12)
InChIKeyXJIHUYMHASMNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid (CAS 1219557-39-7): Procurement-Relevant Identity and Compound Class Profile


2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid (CAS 1219557-39-7) is a dichlorinated 2-methylimidazole N-substituted with a carboxymethyl group, belonging to the imidazol-1-yl-acetic acid class of small-molecule heterocyclic building blocks [1]. With a molecular formula of C₆H₆Cl₂N₂O₂ (MW 209.03), it features a calculated pKa of 2.72, LogP of -0.16, and a predicted density of 1.6 g/cm³ [1]. This compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, with its 4,5-dichloro-2-methyl substitution pattern conferring distinct electronic and steric properties that differentiate it from both the unsubstituted imidazol-1-yl-acetic acid (CAS 22884-10-2) and the des-methyl analog (4,5-dichloro-1H-imidazol-1-yl)acetic acid (CAS 474542-82-0) [1][2].

Why 2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid Cannot Be Replaced by Generic Imidazole Acetic Acid Analogs


Imidazol-1-yl-acetic acid derivatives are not functionally interchangeable. The presence, number, and position of chlorine substituents and the 2-methyl group on the imidazole ring critically modulate electronic properties (pKa, LogP), steric environment, and consequently both chemical reactivity and biological target engagement [1][2]. The target compound's calculated pKa of 2.72 is substantially lower than that of the unsubstituted imidazol-1-yl-acetic acid (pKa 3.37), translating to a >4-fold difference in the ionized fraction at pH 5.5, which directly impacts coupling efficiency in amide-bond-forming reactions and aqueous solubility [1]. Furthermore, the 4,5-dichloro-2-methyl substitution motif is explicitly required for specific biological activities—including protistocidal potency exceeding the veterinary drug Baycox and for TAFIa inhibitor pharmacophore engagement—that are absent or markedly attenuated in des-chloro or des-methyl analogs [3][4].

Quantitative Differentiation Evidence for 2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid (CAS 1219557-39-7) Versus Closest Analogs


Ionization State and Coupling Reactivity: pKa Differentiation of the 2-Methyl-4,5-dichloro Substitution Pattern Versus Des-Methyl and Unsubstituted Analogs

The target compound exhibits a calculated pKa of 2.72 for the carboxylic acid group, which is 0.31 units higher than the des-methyl analog (4,5-dichloro-1H-imidazol-1-yl)acetic acid (pKa 2.41) but 0.65 units lower than the unsubstituted imidazol-1-yl-acetic acid (pKa 3.37) [1][2]. The 2-methyl group donates electron density into the imidazole ring, partially offsetting the electron-withdrawing effect of the two chlorine atoms and shifting the pKa upward relative to the des-methyl comparator. At pH 5.5—a common condition for EDC/DCC-mediated amide couplings—the target compound is approximately 99.8% ionized (carboxylate form), compared to approximately 99.3% for the des-methyl analog and approximately 99.3% for the unsubstituted parent, yielding distinct reactivity profiles in nucleophilic acyl substitution reactions [1].

Medicinal chemistry Amide coupling Building block reactivity

Lipophilicity Modulation: LogP and LogD Differentiation of the 2-Methyl-4,5-dichloro Substitution Pattern

The target compound has a calculated LogP of -0.164, which is 0.067 units lower (more hydrophilic) than the des-methyl analog (LogP -0.097) despite the additional methyl group [1][2]. This counterintuitive result reflects the complex interplay between the electron-donating 2-methyl group and the electron-withdrawing chlorine atoms on the imidazole ring. The unsubstituted imidazol-1-yl-acetic acid has a LogP ranging from -0.032 to -0.57 depending on the computational method [3]. The LogD values at pH 5.5 (-1.72) and pH 7.4 (-2.66) for the target compound indicate significant aqueous solubility under physiological conditions, which is critical for both biological assay compatibility and ease of handling during synthesis [1].

Drug design Lipophilicity ADME optimization

Protistocidal Activity of 2-Methyl-4,5-dichloroimidazole-Derived Compounds Exceeding the Veterinary Drug Baycox

Kovalenko et al. (2016) demonstrated that N-substituted derivatives synthesized from 2-methyl-4,5-dichloroimidazole—the core scaffold of the target compound—exhibit significant protistocidal activity against Colpoda steinii that can exceed the potency of the clinically used veterinary anticoccidial drug Baycox (toltrazuril) [1]. The study explicitly compared compounds derived from both 4,5-dichloroimidazole and 2-methyl-4,5-dichloroimidazole starting materials. While the N-substituent varied (alkyl, benzyl, aryloxyethyl), the 2-methyl-4,5-dichloroimidazole core was essential for the highest protistocidal potency [1]. These compounds showed only weak antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a degree of selectivity for protistocidal over antibacterial action [1].

Antiparasitic Protistocidal Veterinary drug discovery

TAFIa Inhibitor Pharmacophore: Essential Role of the Imidazole Acetic Acid Substitution Pattern in Sub-nanomolar Potency

Barrow et al. (2003) established that appropriately substituted imidazole acetic acids are potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), with compound 10j demonstrating efficacy in a primate model of thrombosis [1]. The Sanofi-Aventis patent EP 1864979 A1 further defines the structure-activity relationship, showing that the imidazole core substitution pattern—including halogenation at the 4- and 5-positions and alkyl substitution at the 2-position—is critical for TAFIa inhibitory activity [2]. Optimized compounds in this series achieve TAFIa IC₅₀ values as low as 0.03 μM (30 nM), and the aminocyclopentyl analog 28 reached 1 nM potency with a functional CLT₅₀ of 14 nM [2][3]. The 4,5-dichloro-2-methyl substitution pattern of the target compound provides the electron-withdrawing and steric properties that map directly onto the TAFIa pharmacophore model described in these patents [2].

Antithrombotic TAFIa inhibition Fibrinolysis

Enhanced Stability of 4,5-Dichloroimidazole-Derived NHC Metal Complexes Versus Non-Chlorinated Analogs

Hindi (2008) demonstrated that silver(I) N-heterocyclic carbene (NHC) complexes derived from 4,5-dichloroimidazole exhibit enhanced stability compared to structurally similar complexes lacking chlorine substitution on the imidazole backbone [1]. The electron-withdrawing chloride groups at positions 4 and 5 stabilize the metal-carbene bond by reducing electron density on the carbene carbon, thereby strengthening the σ-donor interaction with the silver center [1][2]. This stability advantage was confirmed through comparative NMR studies in D₂O, 0.9% NaCl/D₂O, and broth/D₂O mixtures, where the 4,5-dichloroimidazole-derived complex maintained structural integrity longer than non-chlorinated analogs [1]. The target compound's carboxylic acid functionality provides an additional coordination handle or conjugation site not available from the parent 4,5-dichloro-2-methylimidazole (CAS 15965-33-0) .

N-heterocyclic carbene Silver complexes Antimicrobial Stability

Synthetic Versatility: Carboxylic Acid as a Handle for Diversification Versus Ester and Amide Analogs

The target compound's free carboxylic acid group enables direct amide coupling, esterification, and reduction chemistry without the additional deprotection step required when using the methyl ester analog (methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate, CAS 1219570-60-1) or the acetamide analog (CAS 1219560-80-1) . Commercially, the target compound is available at ≥95% purity as a pharmaceutical intermediate, with suppliers offering LCMS/GCMS, HPLC, GC-FID, NMR, and CHNS elemental analysis as quality control options . The 4,5-dichloro substitution pattern further allows for late-stage functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling at the chlorine-bearing positions, a diversification pathway not available from non-chlorinated imidazole acetic acid analogs [1].

Synthetic intermediate Amide coupling Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid (CAS 1219557-39-7)


TAFIa-Targeted Antithrombotic Drug Discovery: Fragment Elaboration and Lead Optimization

The target compound's 4,5-dichloro-2-methylimidazole acetic acid core maps directly onto the TAFIa inhibitor pharmacophore defined in the Sanofi-Aventis patent series (EP 1864979 A1), where optimized analogs achieve TAFIa IC₅₀ values as low as 0.03 μM and functional clot lysis activity (CLT₅₀) in the low nanomolar range [1][2]. The free carboxylic acid enables direct coupling to the P1′ basic amine motif (aminopyridine, aminocyclopentyl, or aminobutyl groups) that is essential for potency and selectivity against related carboxypeptidases [1]. Research teams pursuing TAFIa inhibition should prioritize this compound over des-methyl or non-chlorinated analogs, as the substitution pattern is a documented requirement for target engagement [2].

Antiparasitic Agent Development: Building Block for Protistocidal Compounds Active Against Coccidial Pathogens

The Kovalenko et al. (2016) study demonstrated that N-substituted derivatives prepared from 2-methyl-4,5-dichloroimidazole exhibit protistocidal activity exceeding the commercial veterinary drug Baycox (toltrazuril) against Colpoda steinii, a model coccidial organism [3]. The target compound, bearing the identical 2-methyl-4,5-dichloro substitution pattern with a carboxylic acid handle for N-alkyl derivatization, is the logical starting material for synthesizing and optimizing this compound class. Its weak antibacterial activity further suggests a useful selectivity window for antiparasitic applications [3].

Silver-NHC Metallopharmaceutical Synthesis: Leveraging Enhanced Aqueous Stability for Antimicrobial Complex Design

Silver(I) NHC complexes built on 4,5-dichloroimidazole scaffolds demonstrate measurably enhanced stability in physiologically relevant aqueous media (D₂O, 0.9% saline, bacterial growth broth) compared to non-chlorinated imidazole-derived analogs, as established by Hindi (2008) through comparative NMR stability monitoring [4]. The target compound's carboxylic acid group offers an additional advantage over the parent 4,5-dichloro-2-methylimidazole: it can serve as a metal-coordinating ligand or as a covalent attachment point for drug-delivery vehicles such as polymeric nanoparticles or antibody conjugates [4].

Medicinal Chemistry Building Block: Direct Amide Library Synthesis Without Ester Deprotection

For high-throughput amide library synthesis, the free carboxylic acid form eliminates the saponification step required when purchasing the methyl ester analog (CAS 1219570-60-1), saving one synthetic step per library member and improving overall yield . The compound is commercially available at ≥95% purity with full analytical characterization (LCMS, HPLC, NMR, CHNS), meeting the quality specifications required for reproducible parallel synthesis in medicinal chemistry campaigns . The balanced pKa (2.72) supports efficient coupling under standard carbodiimide conditions without the competing decarboxylation side reactions sometimes observed with more acidic imidazole acetic acids [5].

Quote Request

Request a Quote for 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.